molecular formula C11H10N4OS B5671025 8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE

8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE

Cat. No.: B5671025
M. Wt: 246.29 g/mol
InChI Key: ZSHQNWOKQSHIOL-UHFFFAOYSA-N
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Description

8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE is a heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylindole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the desired triazinoindole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazine and indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE involves its interaction with molecular targets such as enzymes and metal ions. For instance, its anticancer activity is attributed to its ability to chelate iron, thereby disrupting iron homeostasis in cancer cells and inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 5-METHYL-5H-1,2,4-TRIAZINO[5,6-B]INDOLE-3-THIONE
  • 8-BROMO-5-METHYL-5H-1,2,4-TRIAZINO[5,6-B]INDOLE-3-THIONE

Uniqueness

8-METHOXY-5-METHYL-2H,3H,5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIONE is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific biological activities and applications.

Properties

IUPAC Name

8-methoxy-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-15-8-4-3-6(16-2)5-7(8)9-10(15)12-11(17)14-13-9/h3-5H,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHQNWOKQSHIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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